molecular formula C21H12ClN3O3 B2729688 7-Chloro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886143-04-0

7-Chloro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2729688
CAS No.: 886143-04-0
M. Wt: 389.8
InChI Key: VZDIQQVMOVSHEQ-UHFFFAOYSA-N
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Description

7-Chloro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H12ClN3O3 and its molecular weight is 389.8. The purity is usually 95%.
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Scientific Research Applications

Electrophysical and Self-assembly Properties

Research by Zhou et al. (2019) introduces nitrogen-embedded small molecules, including derivatives similar to the compound , highlighting their optical, electrochemical properties, self-assembly behavior, and carrier transport properties. The effect of chlorine atoms on these materials was specifically explored, indicating significant impacts on their electronic characteristics and n-channel transport in field-effect transistors, with mobilities noted up to 7.57×10−3 cm2 V−1 s−1. The study suggests potential applications in semiconducting materials and electronics due to their lamellar molecular packing and electron mobility properties (Zhou et al., 2019).

Novel Synthesis Routes

Landmesser et al. (2008) discussed a novel route to synthesize 3-(Dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, showcasing the versatility of chloro- and dinitro- substituted pyridine derivatives in organic synthesis. The method involves reactions that could be relevant for creating structurally similar compounds to the one , highlighting the synthetic versatility and potential applications in creating novel organic materials with specific optical properties (Landmesser et al., 2008).

Oxidative Properties and Applications

A study by Mitsumoto and Nitta (2004) on novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives presents findings on their synthesis and oxidative properties, including the ability to oxidize amines and alcohols under specific conditions. This research underscores the potential of such compounds in oxidative processes and their efficiency under photoirradiation, suggesting applications in catalysis and organic synthesis (Mitsumoto & Nitta, 2004).

Photoluminescent Properties

Beyerlein and Tieke (2000) described the synthesis of photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) and phenylene units, providing insights into their strong photoluminescence and stability. These materials, due to their solubility, processability, and photophysical properties, hold promise for electronic applications, particularly in the field of optoelectronics and photonics (Beyerlein & Tieke, 2000).

Amnesia-reversal Activity

Research by Butler et al. (1987) on a series of cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, demonstrated potential therapeutic applications by evaluating their ability to reverse electroconvulsive shock-induced amnesia in mice. This study suggests that structurally related compounds may have applications in neuroscience, particularly in developing treatments for memory impairment (Butler et al., 1987).

Properties

IUPAC Name

7-chloro-2-pyridin-2-yl-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClN3O3/c22-13-4-5-15-14(11-13)19(26)17-18(12-6-9-23-10-7-12)25(21(27)20(17)28-15)16-3-1-2-8-24-16/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDIQQVMOVSHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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